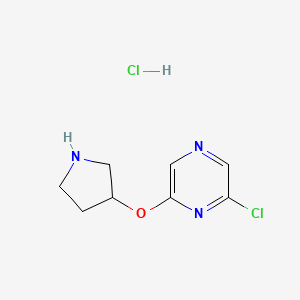
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride
Vue d'ensemble
Description
The compound “3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride” is a hydrochloride salt of a piperidine derivative. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The “2-Chloro-benzyloxymethyl” group attached to the piperidine ring suggests the presence of a benzyl ether group with a chlorine atom on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a piperidine ring with a 2-chloro-benzyloxymethyl group attached. The presence of the chlorine atom and the ether group could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
As a piperidine derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or elimination reactions. The presence of the chlorine atom might make the compound susceptible to reactions involving the replacement of the chlorine atom with other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydrochloride group and the nonpolar benzyl group could give the compound both polar and nonpolar characteristics .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Piperidine derivatives, including those related to "3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride," are synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, the synthesis of novel piperidine derivatives through multi-step reactions showcases the ability to create complex molecules with potential biological activities (Ovonramwen et al., 2019). Similarly, the development of new synthetic routes for compounds with affinity to muscarinic M2-receptors highlights the pharmaceutical applications of these derivatives (Holzgrabe & Heller, 2003).
Biological and Pharmacological Applications
Piperidine derivatives have been explored for their biological and pharmacological properties, including antimicrobial, analgesic, and receptor affinity activities. The study of antimicrobial activities of synthesized piperidine derivatives against various bacterial strains and fungi indicates their potential as antimicrobial agents (Attia et al., 2013). Additionally, investigations into the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine reveal the therapeutic potential of these compounds (Amr et al., 2008).
Spectroscopic and Structural Analysis
The structural analysis of piperidine derivatives through spectroscopic methods, including NMR, IR, and X-ray diffraction, provides detailed insights into their molecular configurations, essential for understanding their chemical properties and interactions. For instance, the crystal and molecular structure determination of benzimidazo[1,2-a]quinolines substituted with piperidine showcases the importance of structural analysis in the development of fluorescent probes for DNA detection (Perin et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATHQUMWMDUPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220033-08-8 | |
| Record name | Piperidine, 3-[[(2-chlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)





![3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424594.png)

![3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424597.png)
![4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424598.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1424599.png)


